![molecular formula C12H16N2O4S B2610116 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine CAS No. 91558-67-7](/img/structure/B2610116.png)

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

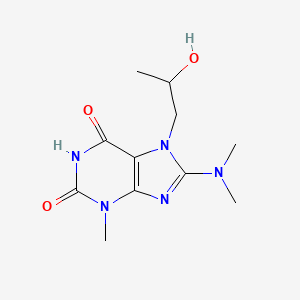

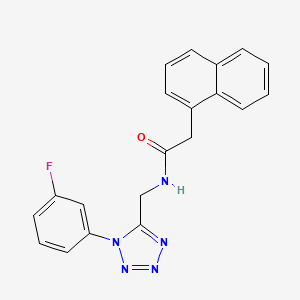

“1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is used as an intermediate in the preparation of α-keto amide inhibitors of hepatitis C virus NS3 protease .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonyl group (SO2), which is connected to a 4-methyl-3-nitrobenzene group .

科学的研究の応用

Anticancer Properties

The compound 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine and related derivatives demonstrate promising applications in anticancer research. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds synthesized from 4-methylbenzenesulfonylchloride showed strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Fluorescent Ligands for Histamine H3 Receptors

Derivatives of piperidine, including those linked to 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine, have been synthesized as fluorescent ligands for histamine H3 receptors. These compounds exhibit good to excellent affinities for the receptor, serving as potent tools for identifying and understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Antifungal Activity

Novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those utilizing 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine structures, have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans. This indicates their potential in developing new antifungal agents (Darandale et al., 2013).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been explored for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity evaluation of these compounds highlights the influence of substitutions on the benzhydryl and sulfonamide rings on their antibacterial activity (Vinaya et al., 2009).

Anti-inflammatory Activity

The synthesis of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives and their evaluation for anti-inflammatory activity demonstrate significant improvements in anti-inflammatory activities. The incorporation of N-benzenesulfonyl substituents into the compounds leads to potent inhibition of LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion, offering potential therapeutic benefits in anti-inflammatory treatments (Li et al., 2018).

特性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGFEOXSDDGDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)